

Method Development for Chloramphenicol Analysis in Milk: Application Notes and Protocols

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Compound of Interest		
Compound Name:	DL-threo-Chloramphenicol-d5	
Cat. No.:	B11927907	Get Quote

Introduction

Chloramphenicol (CAP) is a broad-spectrum antibiotic that has been widely used in veterinary medicine. However, due to its potential to cause serious adverse effects in humans, including aplastic anemia, its use in food-producing animals is prohibited in many countries, including the European Union.[1][2][3][4] Consequently, regulatory bodies have established a zero-tolerance policy for CAP residues in food products of animal origin, including milk.[4][5] To enforce this ban, sensitive and reliable analytical methods are required to detect and quantify chloramphenicol at very low levels. The European Union has set a Minimum Required Performance Limit (MRPL) of $0.3~\mu g/kg$ for chloramphenicol in milk.[1][2] This application note provides detailed protocols for the analysis of chloramphenicol in milk using two common analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the analysis of chloramphenicol in milk.



Method	Sample Preparation	LOQ (μg/kg)	Recovery (%)	RSD (%)	Reference
LC-MS/MS					
Acetonitrile Precipitation & Dilution	< 0.05 (LOD)	-	-	[1]	
Solid-Phase Extraction (C18)	0.03 (Detection Capability)	90	2.8 - 4.3	[6]	
Acetonitrile/W ater Extraction & NaCl Partitioning	-	85 - 120	< 5	[2]	
Dispersive Solid-Phase Extraction	0.025 (LCL)	81 - 110	-	[5][7]	
QuEChERS	-	83 - 101	< 12	[8]	•
Liquid-Liquid Extraction & SPE	0.1	96.5	10.6	[9][10][11]	
Acetonitrile Extraction & NaCl Partitioning	0.02	-	-	[12]	
Liquid-Liquid Extraction with Low Temperature Partitioning	0.05	94 - 114	< 7.3	[13]	
QuEChERS	0.15 (Detection	90 - 110	< 12	[14]	•

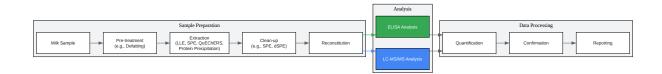


	Capability)			
ELISA				
Methanol Extraction	0.12 (Detection Capability)	73 - 100	7 - 11	[15][16]
Direct (Defatted Milk)	0.1	-	-	[17]

Note: LOQ = Limit of Quantification; LOD = Limit of Detection; LCL = Lowest Calibrated Level; RSD = Relative Standard Deviation.

Experimental Workflow

The general workflow for the analysis of chloramphenicol in milk involves sample preparation to extract the analyte and remove matrix interferences, followed by instrumental analysis for detection and quantification.



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Caption: General workflow for chloramphenicol analysis in milk.



Experimental Protocols Method 1: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the reference method for the confirmatory analysis of chloramphenicol due to its high sensitivity and specificity.[1]

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method[8][14][18]

This protocol is based on the QuEChERS methodology, which simplifies the extraction and clean-up process.

- · Materials and Reagents:
 - Homogenized milk sample
 - Acetonitrile (ACN)
 - Magnesium sulfate (MgSO₄), anhydrous
 - Sodium chloride (NaCl)
 - Primary secondary amine (PSA) sorbent
 - C18 sorbent
 - Chloramphenicol analytical standard
 - Chloramphenicol-d5 internal standard (IS)
 - 50 mL polypropylene centrifuge tubes
 - 1.5 mL microcentrifuge tubes
- Procedure:
 - Weigh 2 g of the milk sample into a 50 mL polypropylene centrifuge tube.[8]



- Add an appropriate amount of chloramphenicol-d5 internal standard.
- Add 10 mL of acetonitrile.[8]
- Vortex the tube vigorously for 1 minute.
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer 1 mL of the upper acetonitrile layer to a 1.5 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. This is the dispersive solid-phase extraction (dSPE) clean-up step.
- Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 μm syringe filter before injection into the LC-MS/MS system.[12]

2. LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B.
 - Flow Rate: 0.3 mL/min



Injection Volume: 10 μL

Column Temperature: 40°C

- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Negative Mode[8][19]
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Chloramphenicol: Precursor ion (m/z) 321 -> Product ions (m/z) 152 (quantification),
 257 (confirmation)[1][19]
 - Chloramphenicol-d5 (IS): Precursor ion (m/z) 326 -> Product ion (m/z) 157[19]
 - Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Method 2: ELISA Screening

ELISA is a rapid and cost-effective screening method for the analysis of a large number of samples.[3][15][20]

- 1. Sample Preparation: Simple Extraction[15][16]
- Materials and Reagents:
 - Homogenized milk sample
 - Methanol
 - Centrifuge tubes
- Procedure:
 - Pipette 1 mL of the milk sample into a centrifuge tube.
 - Add 1 mL of methanol.



- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
- Use a specified volume of the clear supernatant for the ELISA test.

2. ELISA Procedure (Competitive ELISA)

The following is a general protocol for a competitive ELISA. Refer to the specific instructions provided with the commercial ELISA kit.[3][17]

 Principle: Free chloramphenicol in the sample competes with enzyme-labeled chloramphenicol for a limited number of antibody binding sites coated on the microtiter plate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of chloramphenicol in the sample.

Procedure:

- Add standards, control, and prepared samples to the respective wells of the antibodycoated microtiter plate.
- Add the enzyme conjugate (e.g., chloramphenicol-horseradish peroxidase) to each well.
- Incubate for a specified time (e.g., 60 minutes) at room temperature.
- Wash the wells multiple times with the provided washing buffer to remove any unbound reagents.
- Add the substrate solution (e.g., TMB) to each well.
- Incubate for a specified time (e.g., 15 minutes) in the dark to allow for color development.
- Add the stop solution to terminate the reaction.
- Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Calculate the concentration of chloramphenicol in the samples by comparing their absorbance with the standard curve.

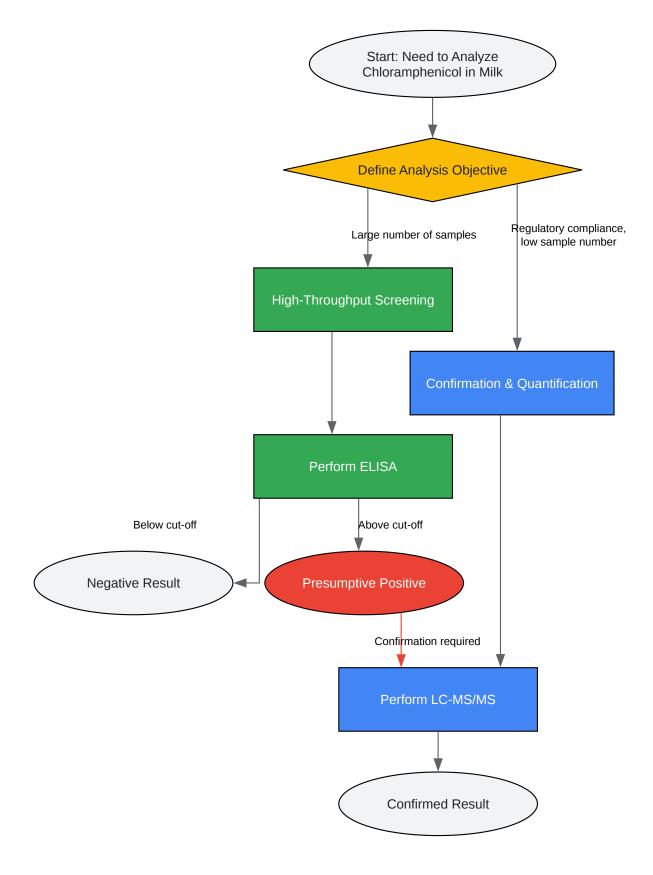




Signaling Pathway (Logical Relationship) for Method Selection

The choice between a screening method like ELISA and a confirmatory method like LC-MS/MS depends on the objective of the analysis.





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Caption: Logic for selecting an analytical method for chloramphenicol.



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